molecular formula C20H23N3O5 B5200126 1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine

1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine

Cat. No. B5200126
M. Wt: 385.4 g/mol
InChI Key: CYQWEGKIUNVDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine, also known as AN-9, is a compound that has been widely studied for its potential applications in scientific research. AN-9 is a piperazine derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The exact mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine is not fully understood, but it is believed to act as a calcium channel blocker and antioxidant. 1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine has been shown to inhibit the influx of calcium ions into cells, which can lead to cell death in certain situations. Additionally, 1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine has been found to have a range of biochemical and physiological effects, including the ability to reduce oxidative stress, inhibit cell death, and improve cardiovascular function. 1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine has also been shown to have anti-inflammatory properties, which may make it useful for treating conditions such as arthritis and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine in lab experiments is its ability to selectively target specific biological processes. 1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine has been found to have a relatively low toxicity profile, which makes it a safe and effective tool for studying various biological processes. However, 1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine does have some limitations, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and use the compound.

Future Directions

There are several potential future directions for research on 1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine, including the development of new analogs and derivatives with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine and its potential applications in various disease states. Furthermore, 1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine may have potential as a therapeutic agent for other conditions, such as neurodegenerative diseases and cancer, which warrant further investigation.
In conclusion, 1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine is a compound that has been widely studied for its potential applications in scientific research. Its ability to selectively target specific biological processes and its relatively low toxicity profile make it a valuable tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine and its potential applications in various disease states.

Synthesis Methods

1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2,3-dimethoxybenzylamine with 4-nitrobenzoyl chloride, followed by cyclization with piperazine. The synthesis of 1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine has been well-documented in the literature and can be performed using standard laboratory techniques.

Scientific Research Applications

1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In particular, 1-(2,3-dimethoxybenzyl)-4-(4-nitrobenzoyl)piperazine has been found to have potential as a treatment for ischemic stroke, as it has been shown to reduce brain damage and improve neurological function in animal models.

properties

IUPAC Name

[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-27-18-5-3-4-16(19(18)28-2)14-21-10-12-22(13-11-21)20(24)15-6-8-17(9-7-15)23(25)26/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQWEGKIUNVDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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